molecular formula C16H23N3 B14681311 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline CAS No. 33098-27-0

2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline

Cat. No.: B14681311
CAS No.: 33098-27-0
M. Wt: 257.37 g/mol
InChI Key: YSBHCFOODLKYLJ-UHFFFAOYSA-N
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Description

2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxalines, including 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . The reaction can be carried out in various solvents, such as ethanol, methanol, or acetic acid, and often requires heating to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of quinoxalines may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability. The choice of starting materials and reaction parameters can vary depending on the specific quinoxaline derivative being synthesized .

Chemical Reactions Analysis

Types of Reactions

2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-sec-Butyl-2-(dimethylamino)ethyl)quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the sec-butyl and dimethylamino groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

33098-27-0

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N,N,3-trimethyl-2-quinoxalin-2-ylpentan-1-amine

InChI

InChI=1S/C16H23N3/c1-5-12(2)13(11-19(3)4)16-10-17-14-8-6-7-9-15(14)18-16/h6-10,12-13H,5,11H2,1-4H3

InChI Key

YSBHCFOODLKYLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN(C)C)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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